molecular formula C12H8Br4N2O B11976891 4,4'-Oxybis(2,6-dibromoaniline) CAS No. 61381-91-7

4,4'-Oxybis(2,6-dibromoaniline)

Cat. No.: B11976891
CAS No.: 61381-91-7
M. Wt: 515.82 g/mol
InChI Key: XILHJTXOEMTUQR-UHFFFAOYSA-N
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Description

4,4’-Oxybis(2,6-dibromoaniline) is a chemical compound with the molecular formula C12H8Br4N2O and a molecular weight of 515.826 g/mol . It is known for its applications in various scientific fields, including chemistry and material science. The compound is characterized by the presence of bromine atoms and an oxybis linkage between two aniline groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis(2,6-dibromoaniline) typically involves the bromination of 4,4’-oxybis(2,6-diaminodiphenyl ether). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline rings . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as acetic acid or chloroform, at elevated temperatures.

Industrial Production Methods

Industrial production of 4,4’-Oxybis(2,6-dibromoaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(2,6-dibromoaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Oxybis(2,6-dibromoaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(2,6-dibromoaniline) involves its interaction with molecular targets through its bromine atoms and aniline groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. The oxybis linkage provides flexibility, allowing the compound to interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis(2,6-dibromoaniline) is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its flame retardant properties and reactivity in various chemical reactions .

Properties

CAS No.

61381-91-7

Molecular Formula

C12H8Br4N2O

Molecular Weight

515.82 g/mol

IUPAC Name

4-(4-amino-3,5-dibromophenoxy)-2,6-dibromoaniline

InChI

InChI=1S/C12H8Br4N2O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

XILHJTXOEMTUQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

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